molecular formula C21H20ClNO5S B2566753 Ethyl 6-amino-5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 866145-08-6

Ethyl 6-amino-5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2566753
CAS No.: 866145-08-6
M. Wt: 433.9
InChI Key: CARDOQVWTWTWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C21H20ClNO5S and its molecular weight is 433.9. The purity is usually 95%.
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Biological Activity

Ethyl 6-amino-5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN2O5S, with a molecular weight of approximately 436.91 g/mol. The compound features a pyran ring substituted with a benzenesulfonyl group and a chlorophenyl moiety, which contribute to its reactivity and interaction with biological systems .

Research indicates that this compound interacts with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions are critical for modulating enzyme activity and receptor binding, which underlie its observed biological effects .

Biological Activities

Preliminary studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity : this compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, it has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects .
  • Antibacterial Properties : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives of the pyran scaffold have been noted for their effectiveness against resistant strains .
  • Antioxidant Effects : The antioxidant potential of this compound has been assessed using various assays, indicating its ability to scavenge free radicals effectively .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various pyran derivatives, including this compound, against multiple cancer cell lines such as HCT-116 and MDA-MB-435. The results indicated IC50 values in the range of 0.25 to 0.59 µM for effective compounds .
    CompoundCell LineIC50 (µM)
    7kHCT-1160.25
    7lMDA-MB-4350.29
    Ethyl derivativeHCT-1160.36
  • Antibacterial Activity :
    • In another study, the compound was tested against various bacterial strains, showing lower IC50 values than standard antibiotics such as ampicillin .
    Bacterial StrainIC50 (µM)
    Staphylococcus aureus12.5
    Escherichia coli15.0
  • Antioxidant Activity :
    • The antioxidant capacity was measured using DPPH scavenging assays, where the compound demonstrated EC50 values comparable to established antioxidants .

Properties

IUPAC Name

ethyl 6-amino-5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5S/c1-3-27-21(24)17-13(2)28-20(23)19(18(17)14-9-11-15(22)12-10-14)29(25,26)16-7-5-4-6-8-16/h4-12,18H,3,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARDOQVWTWTWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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